N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O3 and its molecular weight is 346.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Spectral Characterisation
- Research has explored the synthesis of derivatives similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide, demonstrating the preparation of various derivatives via reactions with different electrophilic reagents. This shows the compound's potential for varied chemical modifications and applications in chemical research (Mahmoud et al., 2012).
Antimicrobial Activity
- Studies have synthesized novel derivatives of pyrazine-2-carboxamides, including those structurally related to this compound, and evaluated them for antimicrobial activity. Some derivatives exhibited promising antimicrobial properties (Jyothi & Madhavi, 2019).
Carbonic Anhydrase Inhibition
- Research on [1,4]oxazepine-based primary sulfonamides, structurally related to the compound of interest, has revealed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).
Molecular Docking and Antimicrobial Evaluation
- Piperazine and triazolo-pyrazine derivatives, closely related to this compound, have been synthesized and subjected to molecular docking studies, showing potential for developing more potent antimicrobials (Patil et al., 2021).
Serotonin-3 (5-HT3) Receptor Antagonists
- Structurally related compounds have been identified as potent serotonin-3 (5-HT3) receptor antagonists, indicating possible uses in neurological research and therapy (Harada et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-1-2-14-11(7-12)9-21(15(22)10-24-14)6-5-20-16(23)13-8-18-3-4-19-13/h1-4,7-8H,5-6,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHWCRTFSHJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.